Cas no 88568-95-0 (N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester)

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester structure
88568-95-0 structure
商品名:N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
CAS番号:88568-95-0
MF:C13H18NO7P
メガワット:331.258285045624
MDL:MFCD00043304
CID:61181
PubChem ID:2734718

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester 化学的及び物理的性質

名前と識別子

    • Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate
    • ()-Z-alpha-Phosphonoglycine trimethyl ester
    • (+-)-N-cbz-A-phosphonoglycine trimethyl ester
    • ()-Methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate
    • N-Carbobenzoxy-2-phosphonoglycine Trimethyl Ester
    • (±)-Z-α-Phosphonoglycine trimethyl ester
    • (±)-Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester
    • Trimethyl N-(benzyloxycarbonyl)-2-phosphonoglycinate
    • (.alpha.)-Methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate
    • (+/-)-BENZYLOXYCARBONYL-ALPHA-PHOSPHONOGLYCINE TRIMETHYL ESTER
    • (+/-)-BENZYLOXYCARBONYL-α-PHOSPHONOGLYCINE TRIMETHYL ESTER
    • Methyl 2-(benzyloxycarbonylamino)-2-dimethoxyphosphoryl-acetate
    • N-(Benzyloxycarbonyl)-alpha-phosphonoglycine Trimethyl Ester
    • N-Cbz-2-Phosphonoglycine trimethyl ester
    • Z-α-Phosphonoglycine
    • Z-α-Phosphonoglycine trimethyl ester
    • Cbz-alpha-Phosphono-DL-glycine trimethyl ester
    • N-Benzyloxycarbonyl-2-phosphonoglycine Trimethyl Ester
    • Trimethyl 2-(Benzyloxycarbonylamino)-2-phosphonoacetate
    • Trimethyl 2-(Carbobenzoxyamino)-2-phosphonoacetate
    • Trimethyl 2-(Cbz-amino)-2-phosphonoacetate
    • (±)-Z-α-Phosphonoglycine trimethyl ester
    • Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]-, methyl ester (9CI)
    • Benzyloxycarbonylamino(dimethoxyphosphoryl)acetic acid methyl ester
    • Methyl 2-(benzyloxycarbonylamino)-2-(dimethoxyphosphoryl)acetate
    • Methyl N-(benzyloxycarbonyl)-2-(dimethylphosphono)glycinate
    • Methyl α-(benzyloxycarbonylamino)-α-(dimethoxyphosphoryl)acetate
    • N-(Benzyloxycarbonyl)-α-phosphonoglycine trimethyl ester
    • N-(Benzyloxycarbonyl)phosphonoglycine trimethyl ester
    • Z-alpha-Phosphonoglycine trimethyl ester, 97%
    • methyl {[benzyloxycarbonyl]amino}(dimethoxyphosphoryl)acetate
    • GSYSFVSGPABNNL-UHFFFAOYSA-N
    • Methyl ([(benzyloxy)carbonyl]amino)-(dimethoxyphosphoryl)acetate
    • PB28987
    • methyl 2-(((benzyloxy)carbonyl)amino)-2(dimethoxyphosphoryl)acetate
    • methyl[bis(methyloxy)phosphoryl]({[(phenylmethyl)oxy]carbonyl}amino)acetate
    • SCHEMBL187849
    • BP-21306
    • AKOS005146472
    • methyl 2-benzyloxycarbonylamino-2(dimethoxyphosphinyl)acetate
    • methyl 2-{[(benzyloxy)carbonyl]amino}-2-(dimethyl phosphono)acetate
    • methyl{[(benzyloxy)carbonyl]amino}(dimethoxyphosphoryl)acetate
    • rac.-n-(benzyloxycarbonyl)-2-(dimethoxyphosphinyl)glycine methyl ester
    • Z-alpha-Phosphonoglycine trimethyl ester
    • methyl{[(benzyloxy)carbonyl]amino}-(dimethoxyphosphoryl)acetate
    • (+/-)-Cbz-alpha-phosphonoglycine trimethyl ester
    • methyl {[(benzyloxy)carbonyl]-amino}(dimethoxyphosphoryl)acetate
    • SY015068
    • (+/-)-N-Cbz-alpha-phosphonoglycine Trimethyl Ester
    • (+/-)-Z- alpha -Phosphonoglycine trimethyl ester
    • (+/-)-Z-alpha-Phosphonoglycine trimethyl ester
    • 100945-15-1
    • J-650193
    • A-Phosphonoglycine trimethyl ester
    • Z-Gly{PO(OMe)2}-OMe
    • EN300-154444
    • methyl benzyloxycarbonylamino-(dimethoxyphosphoryl)acetate
    • C2440
    • methyl {[(benzyloxy)carbonyl]amino}(dimethoxyphosphoryl)acetate
    • CS-D0335
    • N-(benzyloxycarbonyl)-alpha-phophonoglycine trimethyl ester
    • BCP12683
    • methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphoryl)acetate
    • 88568-95-0
    • methyl benzyloxycarbonylamino-(dimethoxyphosphoryl)-acetate
    • MFCD00043304
    • HY-33291
    • AS-11454
    • BENZYLOXYCARBONYLAMINO-(DIMETHOXY-PHOSPHORYL)-ACETIC ACID METHYL ESTER
    • J-521861
    • AC-3439
    • PB46011
    • N-(BENZYLOXYCARBONYL)-ALPHA-PHOSPHONOGLYCINE TRIMETHYL ESTER
    • Z-
    • methyl[bis(methyloxy)phosphoryl]({[(phenylmethyl)oxy]-carbonyl}amino)acetate
    • (?)-Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester
    • C13H18NO7P
    • methyl 2-{[(benzyloxy)carbonyl]amino}-2-(dimethoxyphosphoryl)acetate
    • methyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate
    • Q-100877
    • N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
    • MDL: MFCD00043304
    • インチ: 1S/C13H18NO7P/c1-18-12(15)11(22(17,19-2)20-3)14-13(16)21-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,16)
    • InChIKey: GSYSFVSGPABNNL-UHFFFAOYSA-N
    • ほほえんだ: O=C(NC(P(OC)(OC)=O)C(OC)=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 331.082089g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.7
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 回転可能化学結合数: 9
  • どういたいしつりょう: 331.082089g/mol
  • 単一同位体質量: 331.082089g/mol
  • 水素結合トポロジー分子極性表面積: 100Ų
  • 重原子数: 22
  • 複雑さ: 415
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Solid
  • 密度みつど: 1.2840
  • ゆうかいてん: 78.0 to 82.0 deg-C
  • ふってん: 480.5ºC at 760 mmHg
  • フラッシュポイント: 244.4℃
  • 屈折率: 1.504
  • ようかいど: Soluble in methanol.
  • PSA: 109.97000
  • LogP: 2.28870
  • ようかいせい: 未確定

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester セキュリティ情報

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-154444-0.5g
methyl 2-{[(benzyloxy)carbonyl]amino}-2-(dimethyl phosphono)acetate
88568-95-0 95%
0.5g
$21.0 2023-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Z60400-100g
Trimethyl N-(benzyloxycarbonyl)-2-phosphonoglycinate
88568-95-0 97%
100g
¥646.0 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045656-500g
N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
88568-95-0 98%
500g
¥2251.00 2024-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
Z815426-5g
(±)-Z-α-Phosphonoglycine trimethyl ester
88568-95-0 97%
5g
¥27.30 2022-08-31
AstaTech
57628-5/G
CBZ-ALPHA-PHOSPHONO-DL-GLYCINE TRIMETHYL ESTER
88568-95-0 95%
5g
$12 2023-09-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Z60400-10g
Trimethyl N-(benzyloxycarbonyl)-2-phosphonoglycinate
88568-95-0 97%
10g
¥76.0 2023-09-05
eNovation Chemicals LLC
D490892-100g
CBZ-ALPHA-PHOSPHONO-DL-GLYCINE TRIMETHYL ESTER
88568-95-0 95%
100g
$360 2022-10-24
eNovation Chemicals LLC
D495842-25G
methyl 2-{[(benzyloxy)carbonyl]amino}-2-(dimethoxyphosphoryl)acetate
88568-95-0 97%
25g
$40 2023-09-03
eNovation Chemicals LLC
D481034-100g
N-Cbz-2-Phosphonoglycine triMethyl ester
88568-95-0 95%
100g
$195 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002115-5g
N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
88568-95-0 97%
5g
¥31 2024-05-21

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ;  rt; 3 h, rt → 100 °C
1.2 3 h, reflux
リファレンス
Reversible folding of a β-hairpin peptide by a metal-chelating amino acid
Reutzel, Jan; Diogo, Timm M.; Geyer, Armin, Chemistry - A European Journal, 2017, 23(35), 8450-8456

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Phosphorus trichloride Catalysts: Sulfuric acid Solvents: Toluene ,  Water ;  < 1 h, 75 °C; 16 h, 75 °C
1.2 < 1 h, 75 °C; 1.5 h, 90 °C; 90 °C → 20 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 6.6, 20 °C
リファレンス
Scalable synthesis of the desoxy-biphenomycin B core
Berwe, Mathias; Joentgen, Winfried; Krueger, Jochen; Cancho-Grande, Yolanda; Lampe, Thomas; et al, Organic Process Research & Development, 2011, 15(6), 1348-1357

ごうせいかいろ 3

はんのうじょうけん
リファレンス
One-pot tandem enantioselective hydrogenation-hydroformylation synthesis of cyclic α-amino acids
Teoh, Euneace; Campi, Eva M.; Jackson, W. Roy; Robinson, Andrea J., New Journal of Chemistry, 2003, 27(2), 387-394

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Phosphorus trichloride Solvents: Toluene
リファレンス
Part 1. Synthesis of a potent histone deacetylase inhibitor. Part 2. Studies towards a stabilized helix-turn peptide
Liu, Tao, 2007, , 68(1),

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ;  rt → 110 °C
1.2 2 h, 110 °C; 110 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  rt
リファレンス
Stereocontrolled Total Synthesis of (-)-Kaitocephalin
Vaswani, Rishi G.; Chamberlin, A. Richard, Journal of Organic Chemistry, 2008, 73(5), 1661-1681

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Phosphorus trichloride Solvents: Toluene
リファレンス
Synthesis of Phosphinic Acids and Aza- and -lactams as Potential Inhibitors of D,D-Peptidases and -Lactamases
Zhang, Jing, 2003, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Phosphine, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Tetrahydrofuran ;  3 d, rt
1.2 Reagents: Phosphonium, methyltriphenyl-, iodide (1:1) Solvents: Dichloromethane ;  8 h, 45 °C; 16 h, rt
1.3 Reagents: Methyl iodide ;  24 h, rt
リファレンス
A new convenient synthesis of N-acyl-2-(dimethoxyphosphoryl)glycinates
Mazurkiewicz, Roman; Kuznik, Anna, Tetrahedron Letters, 2006, 47(20), 3439-3442

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Phosphorus trichloride Solvents: Toluene
リファレンス
Studies towards the total synthesis of ficellomycin
Wynne, Emma Louise, 2008, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Phosphorus trichloride Solvents: Toluene
リファレンス
Synthesis of Amino Acids by Metal-Catalysed Reactions
Teoh, Euneace Ching Mei, 2004, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ;  5 min, 70 °C; 26 h, 70 °C
1.2 5 min, 70 °C; 2 h, 70 °C → rt
リファレンス
Preparation of Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate
Azuma, Hiroki; Okano, Kentaro; Fukuyama, Tohru; Tokuyama, Hidetoshi, Organic Syntheses, 2011, 88, 152-161

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Raw materials

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Preparation Products

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester 関連文献

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl esterに関する追加情報

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester and Its Significance in Modern Chemical Biology

The compound with the CAS number 88568-95-0, known as N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester, represents a fascinating intersection of organic chemistry and biochemistry. This compound, characterized by its unique structural features, has garnered attention in recent years due to its potential applications in pharmaceutical research and molecular biology. The benzyloxycarbonyl (Boc) protecting group and the phosphonoglycine moiety contribute to its versatility, making it a valuable tool in synthetic chemistry and drug development.

In the realm of chemical biology, protecting groups play a crucial role in ensuring the selective modification of amino acids during peptide synthesis. The Boc group, in particular, is renowned for its stability under basic conditions while remaining removable under acidic conditions. This property makes N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester an ideal candidate for constructing complex peptide structures, where precise control over reactivity is essential.

The phosphonoglycine component of this compound introduces a unique chemical functionality that is not commonly found in natural amino acids. Phosphonates are known for their ability to mimic carboxyl groups in biological systems, which has led to their exploration as potential drug candidates and biochemical probes. The trimethyl ester group further enhances the solubility and stability of the compound, making it more amenable to various chemical reactions and biological assays.

Recent research has highlighted the utility of phosphonate-containing compounds in the development of protease inhibitors. Proteases are enzymes that play a critical role in numerous biological processes, and their inhibition is often a key strategy in therapeutic intervention. The structural features of N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester suggest that it could be modified to target specific proteases, potentially leading to the discovery of new drugs for treating diseases such as cancer and inflammation.

Moreover, the compound has shown promise in the field of molecular recognition. Its ability to interact with biological targets through both hydrogen bonding and hydrophobic interactions makes it a valuable scaffold for designing novel ligands. These ligands could be used to study protein-protein interactions or to develop diagnostic tools for detecting specific biomarkers.

The synthesis of N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester involves a series of well-established organic reactions, including condensation, protection-deprotection strategies, and esterification. The synthetic route is designed to maximize yield while minimizing side reactions, ensuring high purity for subsequent applications. Advances in synthetic methodologies have further refined these processes, allowing for greater efficiency and scalability.

In conclusion, N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester (CAS no. 88568-95-0) is a versatile compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for constructing complex molecules and exploring new therapeutic strategies. As research continues to uncover the potential of phosphonate-containing compounds, this compound is likely to remain at the forefront of innovation in drug discovery and molecular biology.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:88568-95-0)N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
A10589
清らかである:99%
はかる:500g
価格 ($):301.0